Cas no 2680703-77-7 (1-ethynyl-2-azabicyclo3.1.1heptane)

1-ethynyl-2-azabicyclo3.1.1heptane 化学的及び物理的性質

名前と識別子

-

- 2680703-77-7

- 1-ethynyl-2-azabicyclo[3.1.1]heptane

- EN300-27717409

- 1-ethynyl-2-azabicyclo3.1.1heptane

-

- インチ: 1S/C8H11N/c1-2-8-5-7(6-8)3-4-9-8/h1,7,9H,3-6H2

- InChIKey: MCAYHBZOKOHOQW-UHFFFAOYSA-N

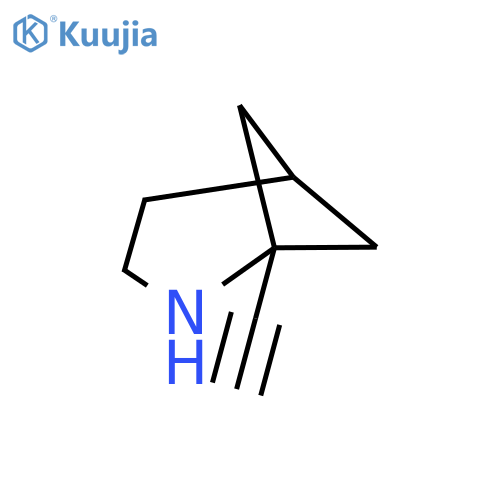

- ほほえんだ: N1CCC2CC1(C#C)C2

計算された属性

- せいみつぶんしりょう: 121.089149355g/mol

- どういたいしつりょう: 121.089149355g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

1-ethynyl-2-azabicyclo3.1.1heptane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-27717409-10.0g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 10.0g |

$4852.0 | 2025-03-20 | |

| Enamine | EN300-27717409-1.0g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 1.0g |

$1129.0 | 2025-03-20 | |

| Enamine | EN300-27717409-0.1g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 0.1g |

$993.0 | 2025-03-20 | |

| Enamine | EN300-27717409-0.25g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 0.25g |

$1038.0 | 2025-03-20 | |

| Enamine | EN300-27717409-0.05g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 0.05g |

$948.0 | 2025-03-20 | |

| Enamine | EN300-27717409-5.0g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 5.0g |

$3273.0 | 2025-03-20 | |

| Enamine | EN300-27717409-10g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 10g |

$4852.0 | 2023-09-10 | ||

| Enamine | EN300-27717409-0.5g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 0.5g |

$1084.0 | 2025-03-20 | |

| Enamine | EN300-27717409-2.5g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 95.0% | 2.5g |

$2211.0 | 2025-03-20 | |

| Enamine | EN300-27717409-1g |

1-ethynyl-2-azabicyclo[3.1.1]heptane |

2680703-77-7 | 1g |

$1129.0 | 2023-09-10 |

1-ethynyl-2-azabicyclo3.1.1heptane 関連文献

-

Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224

-

Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058

-

S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

1-ethynyl-2-azabicyclo3.1.1heptaneに関する追加情報

Professional Introduction to 1-ethynyl-2-azabicyclo3.1.1heptane (CAS No: 2680703-77-7)

1-ethynyl-2-azabicyclo3.1.1heptane is a highly specialized organic compound with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. The compound, identified by its CAS number 2680703-77-7, features a bicyclic structure incorporating an azabicyclo moiety, which is flanked by an ethynyl group at one position and a nitrogen atom at another. This distinctive configuration imparts remarkable reactivity and potential utility in the development of novel pharmaceutical agents and advanced material science applications.

The bicyclic core of 1-ethynyl-2-azabicyclo3.1.1heptane is derived from a three-membered nitrogen-containing heterocycle, which is fused to a seven-membered ring system. The presence of the ethynyl group (–C≡CH) at the 1-position introduces a high degree of electrophilicity, making the compound a valuable intermediate for further functionalization via cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. These reactions are pivotal in constructing complex molecular architectures, which are often required in drug design and synthesis.

The nitrogen atom within the azabicyclo framework serves as a key pharmacophoric element, capable of interacting with biological targets through hydrogen bonding or ionic interactions. This feature has positioned 1-ethynyl-2-azabicyclo3.1.1heptane as a promising scaffold for the development of bioactive molecules targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. Recent studies have highlighted its potential in modulating enzyme activity and receptor binding affinities, making it an attractive candidate for medicinal chemists exploring structure-activity relationships (SAR).

In the realm of synthetic methodologies, 1-ethynyl-2-azabicyclo3.1.1heptane has been employed in the construction of more elaborate heterocyclic systems through ring-closing metathesis (RCM) or intramolecular cyclization reactions. The strained three-membered ring can be opened under controlled conditions to yield linear or branched alkenes, which can then be further functionalized to create diverse chemical libraries. This adaptability has made the compound a versatile building block in combinatorial chemistry and high-throughput screening (HTS) campaigns.

Recent advancements in computational chemistry have also shed light on the electronic properties and conformational preferences of 1-ethynyl-2-azabicyclo3.1.1heptane. Molecular modeling studies indicate that the compound adopts specific conformations that enhance its binding affinity to biological targets, providing insights into rational drug design strategies. These computational approaches have been complemented by experimental validations using spectroscopic techniques such as NMR spectroscopy and X-ray crystallography, confirming the structural integrity and stereochemical purity of synthesized derivatives.

The pharmaceutical industry has shown particular interest in derivatives of 1-ethynyl-2-azabicyclo3.1.1heptane due to their reported bioactivity in preclinical models. For instance, modifications at the ethynyl position have led to compounds exhibiting potent inhibitory effects on enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are implicated in pain signaling and inflammatory responses. Additionally, structural analogs have demonstrated neuroprotective properties by modulating neurotransmitter release or receptor activity in synaptic junctions.

The synthesis of 1-ethynyl-2-azabicyclo3.1.1heptane itself presents challenges due to its strained cyclic system and sensitive functional groups. However, recent improvements in synthetic protocols have enabled more efficient and scalable production methods. Transition-metal-catalyzed reactions have been particularly effective in constructing the azabicyclo core with high regioselectivity and yield, reducing reliance on harsh reaction conditions or expensive reagents.

Ongoing research continues to explore novel applications of 1-ethynyl-2-azabicyclo3.1.1heptane beyond traditional pharmaceuticals. In material science, its unique structure has been investigated for potential use in organic electronics or polymer chemistry, where rigid bicyclic frameworks contribute to enhanced thermal stability and mechanical strength. Furthermore, its ability to participate in π-stacking interactions has sparked interest in its role as a molecular building block for supramolecular assemblies or self-assembling materials.

Ethical considerations also play a significant role in the development and application of compounds like 1-ethynyl-2-azabicyclo3.1.1heptane. Researchers adhere to stringent guidelines regarding environmental impact, waste management, and occupational safety to ensure that synthetic processes are sustainable and safe for personnel involved in production and handling.

Future directions for research on 1-ethynyl-2-azabicyclo3.1.1heptane include exploring its role in targeted drug delivery systems, where its structural features could be leveraged to enhance bioavailability or reduce off-target effects through prodrug formulations or nanocarrier encapsulation.

2680703-77-7 (1-ethynyl-2-azabicyclo3.1.1heptane) 関連製品

- 2034454-84-5(5-(1-methyl-1H-pyrrole-2-carbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane)

- 297765-50-5((S)-1-(4-Bromophenyl)-2-azidoethanol)

- 1227210-35-6(1-Bromo-4-fluoro-2-methyl-3-nitrobenzene)

- 2172577-61-4(5-(chloromethyl)-1-(2,4-dimethylphenyl)-1H-pyrazole)

- 2228578-46-7(1-bromo-3-(2-bromoethyl)-5-methylbenzene)

- 1099661-02-5(2-(4-aminophenyl)-N-[(thiophen-2-yl)methyl]acetamide)

- 1803562-92-6(N-(tert-Butoxycarbonyl)-3-piperidin-1-ylalanine Hydrochloride)

- 2639462-65-8(tert-butyl N-[1-(2,5-dihydroxyphenyl)ethyl]carbamate)

- 1804834-66-9(4-(Aminomethyl)-2-hydroxy-3-(trifluoromethoxy)pyridine-5-acetic acid)

- 91811-21-1(1H-Imidazole, 2-ethyl-4,5-dimethyl-)